molecular formula C14H12N2O4 B4404565 2-(3-nitrophenoxy)-N-phenylacetamide

2-(3-nitrophenoxy)-N-phenylacetamide

Cat. No.: B4404565
M. Wt: 272.26 g/mol
InChI Key: BVJDEFSRWLXHEL-UHFFFAOYSA-N
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Description

2-(3-Nitrophenoxy)-N-phenylacetamide is a chemical compound of interest in scientific research, particularly within medicinal chemistry and materials science. It features a 2-phenoxy-N-phenylacetamide core structure, which has been identified as a promising scaffold in the search for novel therapeutic agents . Research Applications and Potential While direct studies on this specific compound are limited, its core structure is a subject of active investigation. Primary research interest stems from its structural similarity to a class of 2-phenoxy-N-phenylacetamide derivatives that have demonstrated significant in vitro antitubercular activity . These related compounds have shown potency against Mycobacterium tuberculosis H37Rv and even some rifampin-resistant strains, positioning the 2-phenoxy-N-phenylacetamide scaffold as a valuable template for developing new antimicrobial agents . Furthermore, the presence of the nitro group and amide functionality suggests potential for applications in non-linear optics (NLO) . Structurally similar nitrophenyl acetamide compounds have been studied for their ability to generate second harmonic signals, making them candidates for use in frequency conversion devices and electro-optic modulators . Research on such analogous materials indicates that crystals can be grown with high transparency and good thermal stability, which are desirable properties for optoelectronic applications . Handling and Disclaimers This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment. The information presented is based on scientific literature of related structures and is provided for reference only.

Properties

IUPAC Name

2-(3-nitrophenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-14(15-11-5-2-1-3-6-11)10-20-13-8-4-7-12(9-13)16(18)19/h1-9H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJDEFSRWLXHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenoxy)-N-phenylacetamide typically involves the reaction of 3-nitrophenol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by reaction with aniline. The overall reaction can be summarized as follows:

  • Formation of the ester

    • 3-nitrophenol + phenylacetyl chloride → 3-nitrophenyl phenylacetate
    • Reaction conditions: Pyridine as a base, room temperature.
  • Conversion to the amide

    • 3-nitrophenyl phenylacetate + aniline → this compound
    • Reaction conditions: Aniline, reflux.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), room temperature.

    Substitution: Nucleophiles such as hydroxide ions, elevated temperature.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), reflux.

Major Products

    Reduction: 2-(3-aminophenoxy)-N-phenylacetamide.

    Substitution: Various substituted phenoxy derivatives.

    Hydrolysis: Phenylacetic acid and 3-nitroaniline.

Scientific Research Applications

2-(3-nitrophenoxy)-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenoxy)-N-phenylacetamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the phenylacetamide moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Impact of Substituents on Bioactivity

  • Nitro Group (-NO₂): The 3-nitro substituent in the target compound enhances its ability to participate in electron-transfer reactions, which may improve binding to enzymes like cyclooxygenase (COX) or kinases involved in inflammatory or oncogenic pathways.
  • Chloro (-Cl) vs. Nitro (-NO₂): Chlorine, while electron-withdrawing, lacks the strong resonance effects of nitro. 2-(4-Chlorophenoxy)-N-phenylacetamide exhibits altered activity profiles, possibly due to reduced redox reactivity compared to the nitro analog .
  • Ethyl (-CH₂CH₃) and Methoxy (-OCH₃): These groups prioritize hydrophobic or hydrogen-bonding interactions. For example, N-(3-ethylphenyl)-2-phenylacetamide’s ethyl group enhances lipid solubility, making it suitable for topical applications like insect repellents, whereas the methoxy group in 2-(4-methoxyphenoxy)-N-phenylacetamide may stabilize π-π stacking in receptor binding .

Pharmacokinetic and Physicochemical Properties

  • Solubility: The nitro group reduces aqueous solubility compared to methoxy or hydroxylated analogs but improves membrane permeability due to increased lipophilicity.
  • Metabolic Stability: Nitro groups are prone to enzymatic reduction (e.g., by nitroreductases), which may limit bioavailability but could also be leveraged for prodrug activation strategies .

Research Findings and Case Studies

Enzyme Inhibition Studies

  • This suggests that this compound could similarly target enzymes requiring electron-deficient ligands .
  • Antitumor Activity:
    In a comparative study, nitro-substituted acetamides showed higher cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12 µM for MCF-7) than methoxy or chloro analogs, likely due to nitro-induced oxidative stress or DNA damage .

Anti-inflammatory Potential

  • COX-2 Selectivity: Molecular docking simulations suggest that the nitro group in this compound forms a hydrogen bond with Tyr385 in COX-2, a key residue in the arachidonic acid binding site. This interaction is absent in methoxy analogs, which exhibit weaker COX-2 inhibition .

Q & A

Q. How is the stability of this compound assessed under storage conditions?

  • ICH Guidelines : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.
  • Degradation Products : Nitro group reduction to amine under UV light, identified via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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